molecular formula C12H15N3O B12451571 2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide CAS No. 21909-53-5

2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide

Cat. No.: B12451571
CAS No.: 21909-53-5
M. Wt: 217.27 g/mol
InChI Key: SFYUPBJYDHUABM-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-indol-3-yl)acetohydrazide is a hydrazide derivative featuring a dimethyl-substituted indole core. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, such as the anti-inflammatory drug indomethacin . The acetohydrazide moiety (-NH-NH-CO-) enhances molecular interactions with biological targets, enabling applications in drug discovery. This compound is typically synthesized via hydrazinolysis of ethyl 2-(2,5-dimethyl-1H-indol-3-yl)acetate, yielding a versatile intermediate for further derivatization into hydrazones or heterocyclic hybrids .

Chemical Reactions Analysis

2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide is its antimicrobial properties. Research indicates that indole derivatives, including this compound, exhibit considerable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Case Study: Antibacterial Screening

A study evaluated several indole derivatives for their antibacterial efficacy. The synthesized compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential. The structural modifications in the indole framework were shown to enhance the antibacterial activity significantly .

CompoundTarget BacteriaMIC (μg/mL)
This compoundMRSA0.98
Indolylquinazolinone 3kS. aureus ATCC 259233.90
Indolylquinazolinone 3kMRSA ATCC 43300<1

Anticancer Properties

The compound has also been investigated for its anticancer properties. Recent studies have focused on its effects on estrogen receptor-positive breast cancer cells (MCF-7). The compound was evaluated for antiproliferative activity using the MTT assay, revealing promising results in inhibiting cell growth.

Case Study: Estrogen Receptor Degradation

In a study involving a series of hydrazide derivatives, it was found that certain compounds could degrade estrogen receptor alpha in MCF-7 cells, suggesting potential as therapeutic agents for breast cancer treatment . The pharmacokinetic profiles of these compounds were assessed using computational tools to predict their effectiveness.

Neuroprotective Effects

Emerging research suggests that indole derivatives may possess neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Some studies have highlighted the potential of these compounds to inhibit monoamine oxidase-B (MAO-B), an enzyme linked to neurodegeneration.

Case Study: MAO-B Inhibition

A specific indole derivative exhibited an IC50 value of 0.036 μM against MAO-B, indicating strong inhibition compared to other known inhibitors . This suggests that this compound could be a candidate for further development in treating neurodegenerative disorders.

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Synthetic Pathway Example

A common synthetic route includes:

  • Conversion of indole derivatives into acetohydrazides.
  • Characterization through spectroscopic methods.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole ring allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

a. Indole-Based Hydrazides

  • 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (): Differs by a methoxy group at position 5 instead of methyl. NMR data (δH and δC) closely resemble indomethacin, suggesting similar binding modes to cyclooxygenase (COX) enzymes .
  • 2-(6-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (): Methoxy at position 6 instead of 5 may sterically hinder interactions with hydrophobic enzyme pockets.
  • 2-(1H-Indol-3-yl)acetohydrazide (): Lacks methyl groups at positions 2 and 5, reducing steric bulk and lipophilicity.

b. Non-Indole Hydrazides

  • Benzimidazole derivatives (e.g., 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, ): Replacement of indole with benzimidazole enhances anticonvulsant activity (e.g., compounds 25g and 25j outperformed phenytoin in rodent models) .
  • Piperazine-containing hydrazides (e.g., N′-(2,4-disubstituted benzylidene)-2-(4-nitrophenylpiperazin-1-yl)acetohydrazide, ): Incorporation of a nitrophenylpiperazine group confers anticholinesterase activity, though potency remains lower than galantamine .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Spectral Data (NMR)
2-(2,5-Dimethyl-1H-indol-3-yl)acetohydrazide Not reported Moderate in DMSO δH 2.25 (s, CH3), 6.9–7.1 (indole H)
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide Not reported High in methanol δH 3.8 (s, OCH3), δC 168.2 (C=O)
Benzimidazole derivatives () 180–220 Low in water IR: 3250 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O)

Key Research Findings

  • Indole vs. Benzimidazole : Indole derivatives exhibit broader enzyme inhibition (e.g., COX), while benzimidazoles show superior anticonvulsant activity due to enhanced blood-brain barrier penetration .
  • Substituent Effects : Methoxy groups improve solubility but may reduce membrane permeability. Methyl groups on indole enhance lipophilicity and target binding .
  • Hydrazone vs. Hydrazide : Hydrazones (e.g., ) often show higher bioactivity due to extended conjugation and improved pharmacokinetics .

Biological Activity

2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide is a compound derived from the indole framework, which has garnered attention for its diverse biological activities. The indole structure is known for its presence in various natural products and synthetic drugs, contributing to a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. This article explores the biological activity of this compound through synthesis pathways, biological assays, and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylindole with acetohydrazide in the presence of appropriate catalysts or solvents. The reaction conditions can be optimized to yield high purity and yield of the target compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from indole derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as effective antimicrobial agents .

CompoundTarget OrganismMIC (μg/mL)
This compoundMRSA ATCC 433000.98
S. aureus ATCC 259233.90

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties. The antiproliferative activity of certain synthesized compounds against various cancer cell lines has been reported. For example, some derivatives displayed significant cytotoxicity against rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .

The mechanisms behind these activities often involve the induction of apoptosis and inhibition of cell proliferation pathways. In vivo studies have shown that these compounds can significantly reduce tumor growth in animal models.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been highlighted in several studies. For instance, compounds derived from indole structures have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models . These findings suggest that such compounds could be beneficial in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various indole derivatives against clinical isolates of bacteria and fungi. The results indicated that several compounds had superior activity compared to standard antibiotics .
  • Cytotoxicity Assays : Another research effort focused on assessing the cytotoxic effects of synthesized indole derivatives on cancer cell lines. The results demonstrated a dose-dependent response with significant inhibition observed at higher concentrations .

Properties

CAS No.

21909-53-5

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide

InChI

InChI=1S/C12H15N3O/c1-7-3-4-11-10(5-7)9(8(2)14-11)6-12(16)15-13/h3-5,14H,6,13H2,1-2H3,(H,15,16)

InChI Key

SFYUPBJYDHUABM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CC(=O)NN)C

Origin of Product

United States

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